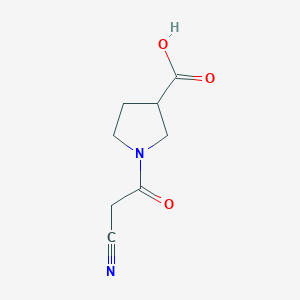

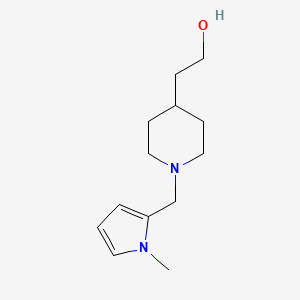

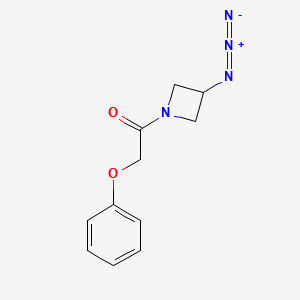

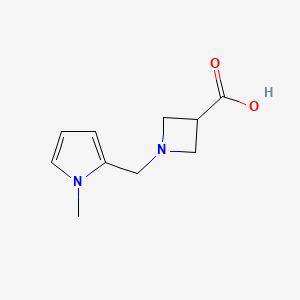

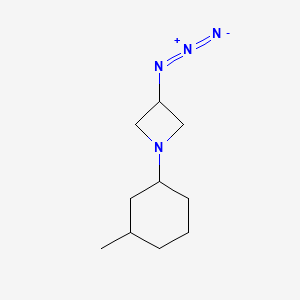

3-Azido-1-(3-methylcyclohexyl)azetidine

説明

Molecular Structure Analysis

The molecular formula of 3-Azido-1-(3-methylcyclohexyl)azetidine is C10H18N4, and its molecular weight is 194.28 g/mol.Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis

The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .科学的研究の応用

Azetidine Derivatives and Their Applications

Azetidines are increasingly recognized in various fields of scientific research due to their presence in natural products and pharmaceutical compounds. Their synthesis, often involving protected 3-haloazetidines, is crucial for developing high-value derivatives like azetidine-3-carboxylic acids, which are versatile in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Chemical and Biological Properties

Azetidines and their derivatives exhibit interesting chemical and biological properties. They are thermally stable, react with electrophiles and nucleophiles, and their ring opening can yield valuable amides, alkenes, and amines. Synthesis from acyclic precursors like γ-haloamines and β-aminoallenes and their transformation into other heterocycles highlight their versatility. Azetidines also find applications as enzyme inhibitors, anticancer agents, and in cholesterol absorption inhibition (Singh, D’hooghe, & Kimpe, 2008).

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic properties of azetidine derivatives, like the reaction of 1-mesyloxynonane with methyl 8-aminooctanoate to yield methyl 9-azastearate, demonstrate their complex chemical behavior. Spectral analysis provides insights into their structural features, contributing to their applications in various scientific domains (Lie Ken Jie & Syed-rahmatullah, 1992).

Azetidine-Containing Compounds in Medicine

Some azetidine-containing compounds, such as 7-Azetidinylquinolones, have been developed for their antibacterial properties, showing significant activity against various bacterial strains. The stereochemistry of the azetidine moiety is crucial for enhancing their efficacy and potency, indicating the potential of azetidine derivatives in antibiotic development (Frigola et al., 1995).

Agricultural Applications

In agriculture, azetidine derivatives like Azetidine 2-carboxylic Acid have been used to study the relationship between protein synthesis and ion transport in plants. Their impact on ion uptake and release in plant roots highlights their potential applications in understanding plant physiology and developing agricultural technologies (Pitman, Wildes, Schaefer, & Wellfare, 1977).

作用機序

- In addition to –NO₂-based explosophoric groups, the azido group (–N₃) has been actively explored. Replacing –NO₂ with –N₃ can lead to higher enthalpy of formation in energetic materials .

- During heating, the strength of the nitro group in ADNAZ decreases faster than that of the azide group. A carbonyl group (C=O) forms at the quaternary carbon center on the azetidine skeleton .

- The detailed decomposition mechanism has been proposed based on experimental results, shedding light on its behavior during thermal processes .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Its behavior under various conditions warrants continued investigation to optimize its use in practical settings .

将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

特性

IUPAC Name |

3-azido-1-(3-methylcyclohexyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-3-2-4-10(5-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGMPGYQOCYCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。